molecular formula C18H14N2O2S2 B2387213 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1421497-98-4

3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2387213
CAS No.: 1421497-98-4
M. Wt: 354.44
InChI Key: RUYYVWOYPZQGAX-UHFFFAOYSA-N
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Description

3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with cyano and thiophene groups

Mechanism of Action

Target of Action

It is known that similar compounds interact with a number of lipophilic amino acids

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other cyanoacetamide-n derivatives, it can be inferred that the compound might interact with its targets through the carbonyl and the cyano functions . These interactions could lead to a variety of changes in the target molecules, potentially affecting their function.

Biochemical Pathways

Cyanoacetamide-n derivatives are known to be important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions, potentially affecting various biochemical pathways.

Result of Action

It is known that similar compounds have shown diverse biological activities . For instance, some derivatives of cyanoacetamide have shown inhibitory effects against certain organisms .

Action Environment

It is known that the synthesis of similar compounds can be carried out under different reaction conditions , suggesting that the compound’s action might be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The thiophene rings can be introduced through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzamide core or the thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:

  • 3-cyano-N-(thiophen-2-ylmethyl)benzamide
  • 3-cyano-N-((5-(methylthiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide

Uniqueness

What sets 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide apart is the presence of both cyano and hydroxy groups, which can confer unique reactivity and potential biological activity. The combination of these functional groups with the thiophene rings and benzamide core makes it a versatile compound for various applications .

Properties

IUPAC Name

3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYVWOYPZQGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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